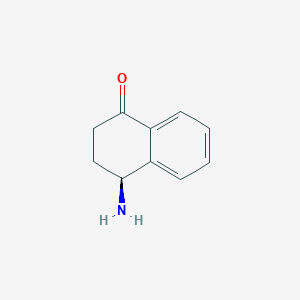
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes an amino group and a dihydronaphthalenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by amination. One common method is the catalytic hydrogenation of 4-nitronaphthalen-1(2H)-one to yield the corresponding amine. This reaction is usually carried out under hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydronaphthalenone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-1-naphthol: Similar structure but lacks the dihydronaphthalenone moiety.
1-Amino-2-naphthol: Similar structure but with different positioning of functional groups.
4-Amino-3-nitronaphthalene: Contains a nitro group instead of a carbonyl group.
Uniqueness
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is unique due to its chiral nature and the presence of both an amino group and a dihydronaphthalenone moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(4S)-4-amino-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2/t9-/m0/s1 |
InChIキー |
ZIKUGMFMPBBBDM-VIFPVBQESA-N |
異性体SMILES |
C1CC(=O)C2=CC=CC=C2[C@H]1N |
正規SMILES |
C1CC(=O)C2=CC=CC=C2C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


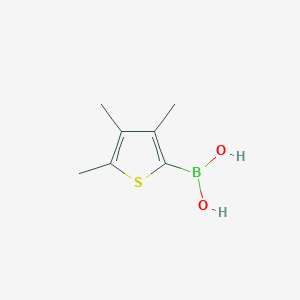
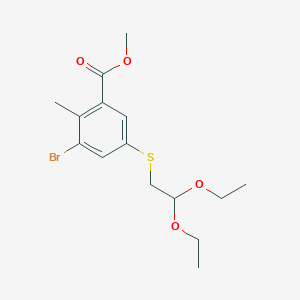
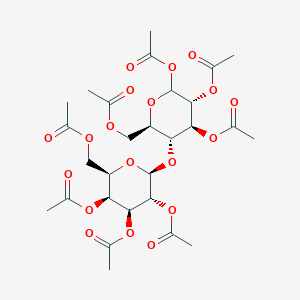
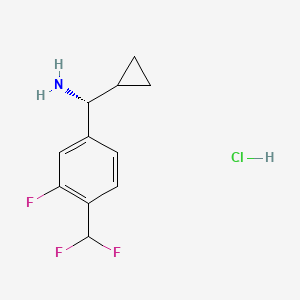
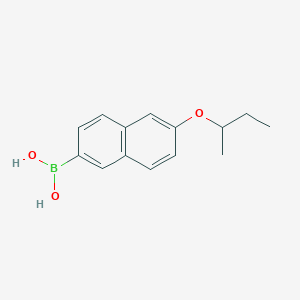
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)

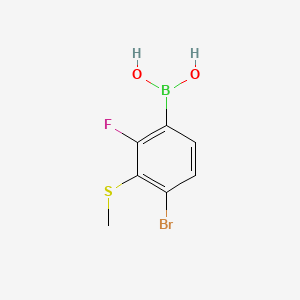
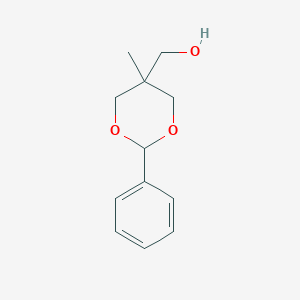
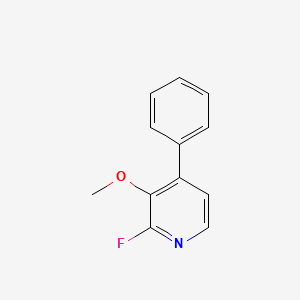
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
